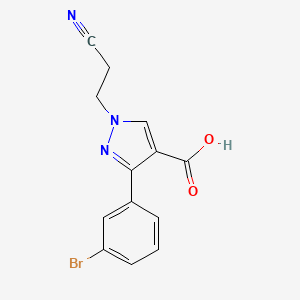

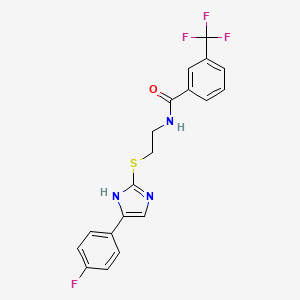

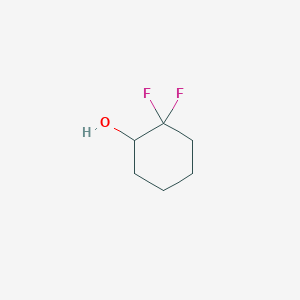

![molecular formula C34H26N2O3 B2667245 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 303099-40-3](/img/structure/B2667245.png)

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has gained significant attention in the scientific community due to its potential in treating a range of diseases, including cancer, inflammation, and autoimmune disorders.

Applications De Recherche Scientifique

Antimicrobial Activities

Compounds similar to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and tested for their antimicrobial properties. For example, acylthiourea derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen. Compounds with iodine and nitro substituents favored antimicrobial activity against Gram-negative bacterial strains, while those with electron-donating groups like methyl and ethyl showed higher inhibitory effects against Gram-positive and fungal strains (Limban et al., 2011).

Material Science and Catalysis

In material science, derivatives related to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been utilized in the synthesis of novel materials and as catalysts in chemical reactions. For instance, semiaromatic polyamides containing carboxyl units have been developed, showing high glass transition temperatures and potential as compatibilizers in composite materials. These copolymers exhibited failure strength and storage moduli indicating good thermal mechanical performance, which could be beneficial for improving interfacial adhesion force in composite materials (Zhang et al., 2017).

Organic Synthesis Methodologies

In organic synthesis, benzamide derivatives have been employed in chemoselective N-benzoylation of aminophenols, showcasing their relevance in producing biologically interesting compounds. The process involves the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack, demonstrating the compound's utility in facilitating complex synthetic routes (Singh et al., 2017).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(4-phenylbenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N2O3/c1-23-16-21-31(29(22-23)32(37)26-12-6-3-7-13-26)36-34(39)28-14-8-9-15-30(28)35-33(38)27-19-17-25(18-20-27)24-10-4-2-5-11-24/h2-22H,1H3,(H,35,38)(H,36,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZHCJUWKMESQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

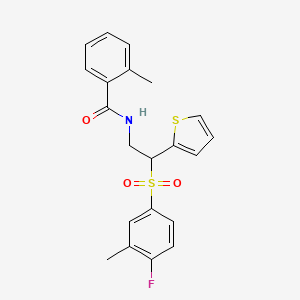

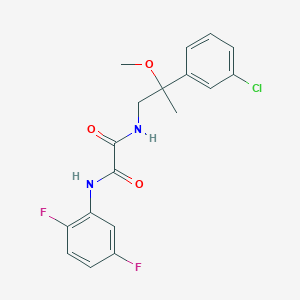

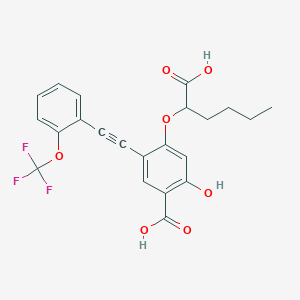

![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)

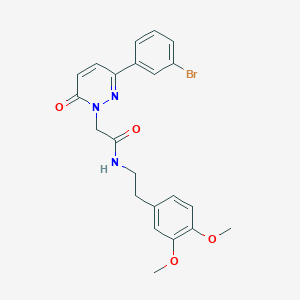

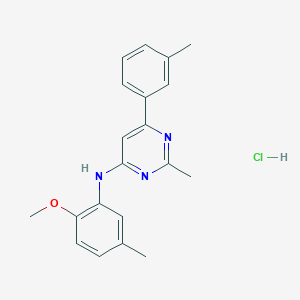

![1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2667167.png)

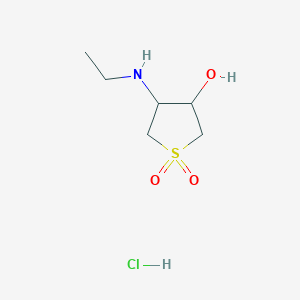

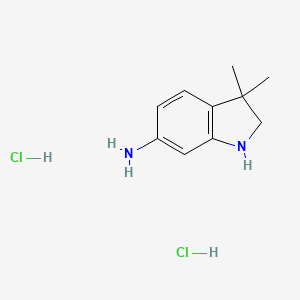

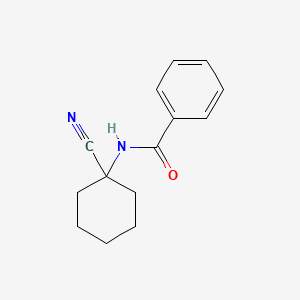

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride](/img/structure/B2667176.png)